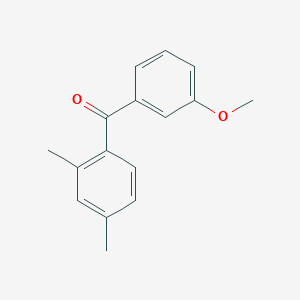

2,4-Dimethyl-3'-methoxybenzophenone

説明

2,4-Dimethyl-3'-methoxybenzophenone is a substituted benzophenone featuring two methyl groups at positions 2 and 4 on one aromatic ring (Ring A) and a methoxy group at position 3' on the adjacent ring (Ring B). Its molecular formula is C₁₆H₁₆O₂, with a molecular weight of 240.30 g/mol .

特性

IUPAC Name |

(2,4-dimethylphenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJYHQFNLSZLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641478 | |

| Record name | (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-70-6 | |

| Record name | (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,4-dimethylphenyl chloride with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of 2,4-Dimethyl-3’-methoxybenzophenone follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

化学反応の分析

Types of Reactions: 2,4-Dimethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Halogenated derivatives of the original compound.

科学的研究の応用

2,4-Dimethyl-3’-methoxybenzophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

Industry: Utilized in the production of UV filters, fragrances, and as a stabilizer in plastics and coatings.

作用機序

The mechanism of action of 2,4-Dimethyl-3’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.

類似化合物との比較

Substituent Patterns and Molecular Properties

Key structural analogues and their substituent configurations are compared below:

Key Observations :

- Methoxy vs. Hydroxy Groups: Hydroxy-substituted derivatives (e.g., Benzophenone-6) exhibit higher polarity and applications in UV protection, whereas methoxy groups enhance lipophilicity and thermal stability .

- Methyl Group Effects: Methyl substituents (e.g., 4-Methoxy-3,3'-dimethylbenzophenone) reduce melting points compared to hydroxylated analogues, improving solubility in organic solvents .

Stability and Reactivity

- Thermal Properties: 2-Hydroxy-4-butoxy-4'-methoxybenzophenone exhibits a high sublimation enthalpy (140.76 kJ/mol), attributed to hydrogen bonding from the hydroxyl group . In contrast, methylated derivatives like 2,4-Dimethyl-3'-methoxybenzophenone likely have lower thermal stability due to reduced intermolecular interactions.

生物活性

2,4-Dimethyl-3'-methoxybenzophenone is a benzophenone derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various properties that may contribute to its efficacy in different applications, particularly in pharmaceuticals and cosmetics. This article reviews the biological activity of 2,4-Dimethyl-3'-methoxybenzophenone, focusing on its antimicrobial and antioxidant properties, along with insights from recent research findings.

Chemical Structure and Properties

The molecular formula of 2,4-Dimethyl-3'-methoxybenzophenone is . Its structure features two methyl groups and a methoxy group attached to a benzophenone core, influencing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.30 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that 2,4-Dimethyl-3'-methoxybenzophenone exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death.

A study conducted by demonstrated that the compound's minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL against tested pathogens. This suggests a promising potential for development as an antibacterial agent.

Antioxidant Activity

The antioxidant properties of 2,4-Dimethyl-3'-methoxybenzophenone have been explored through various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound showed a notable ability to scavenge free radicals, with an IC50 value of approximately 30 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

The biological activities of 2,4-Dimethyl-3'-methoxybenzophenone can be attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, destabilizing them and leading to increased permeability and eventual cell death.

- Free Radical Scavenging : The methoxy group enhances the electron-donating ability of the molecule, allowing it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Case Studies

- Antibacterial Efficacy : In a controlled experiment involving various concentrations of 2,4-Dimethyl-3'-methoxybenzophenone against E. coli, researchers observed a dose-dependent reduction in bacterial growth. At concentrations above 100 µg/mL, the growth was inhibited by over 80% compared to control groups.

- Skin Absorption Studies : A study evaluated the percutaneous absorption of benzophenone derivatives in human skin models. Results indicated that after 24 hours of exposure, approximately 0.5% of the applied dose penetrated viable skin layers, suggesting potential for topical applications in cosmetic formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。